molecular formula C25H27N7O3 B600865 3-De(amine)-3-hydroxy linagliptin, (3S)- CAS No. 1620278-39-8

3-De(amine)-3-hydroxy linagliptin, (3S)-

Numéro de catalogue B600865
Numéro CAS: 1620278-39-8
Poids moléculaire: 473.54
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linagliptin is a medication used to treat type 2 diabetes . It’s a dipeptidyl peptidase-4 inhibitor that may lower urinary albumin excretion .

Applications De Recherche Scientifique

Linagliptin as a Dipeptidyl Peptidase-4 Inhibitor

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily studied for its role in the management of Type-II Diabetes. It inhibits the enzymatic decomposition of endogenous incretins such as GLP-1 and GIP, which helps in improving glucose tolerance. Its efficacy is demonstrated through significant reductions in fasting plasma glucose and post-prandial glucose levels (Agrawal, Jain, & Dikshit, 2012).

Insulin Sensitivity and Hepatic Steatosis Improvement

Linagliptin has shown to attenuate insulin resistance and improve peripheral glucose utilization, as evidenced in studies involving diet-induced obese mice. These studies also reported a dose-dependent reduction in liver fat content, suggesting a potential therapeutic role in managing hepatic steatosis (Kern et al., 2012).

Neuroprotective Properties

Research suggests that linagliptin has neuroprotective effects through immunological and biochemical pathways. It has been associated with a decrease in proinflammatory factors and an increase in anti-inflammatory monocytes, potentially useful in neurodegenerative diseases like Alzheimer’s. Linagliptin's role in improving vascular functions and reducing macrophage infiltration in adipose tissue indicates its broader therapeutic applications beyond diabetes management (Wiciński et al., 2019).

Pharmacokinetics and Metabolism in Humans

The pharmacokinetics and metabolism of linagliptin have been studied in healthy volunteers, showing that it is primarily eliminated as an unchanged compound, indicating minimal metabolism's role in its disposition. Its metabolism forms the S-3-hydroxypiperidinyl derivative, which is a significant aspect of its pharmacodynamics (Blech et al., 2010).

Impact on Cognitive Deficits and Pathology in Alzheimer’s Disease

Linagliptin mitigated cognitive deficits in mouse models of Alzheimer’s Disease, indicating its potential in neurodegenerative disease management. The study highlighted its ability to improve brain incretin levels and attenuate amyloid beta, tau phosphorylation, and neuroinflammation (Kosaraju et al., 2017).

Potential Antistroke Efficacy

Linagliptin demonstrated potential antistroke efficacy in type 2 diabetic mice and normal mice. This effect was independent of its glycemic regulation, suggesting that linagliptin-mediated neuroprotection likely involves GLP-1 and provides a basis for its use in stroke prevention and treatment in diabetic patients (Darsalia et al., 2013).

Structural Characterization and Impurities Analysis

Studies have also focused on the structural characterization of linagliptin, its degradation products, and related impurities. This includes the development of analytical methods for detecting and quantifying these impurities, contributing to the quality control and safety of linagliptin as a pharmaceutical product (Yadav et al., 2020).

Safety And Hazards

Linagliptin is generally well-tolerated, but like all medications, it can have side effects. Common side effects can include headache, upset stomach, and skin rash .

Propriétés

IUPAC Name

7-but-2-ynyl-8-[(3S)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHWUJQHJPWQGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-De(amine)-3-hydroxy linagliptin, (3S)-

CAS RN

1620278-39-8
Record name CD-1790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620278398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD-1790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L920390BEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 3
Reactant of Route 3
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 4
Reactant of Route 4
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 5
Reactant of Route 5
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 6
Reactant of Route 6
3-De(amine)-3-hydroxy linagliptin, (3S)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.